An In-depth Technical Guide to MMB-FUBICA: Chemical Structure and Properties
An In-depth Technical Guide to MMB-FUBICA: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the synthetic cannabinoid MMB-FUBICA (also known as AMB-FUBICA). It details its chemical structure, physicochemical properties, pharmacological profile, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a critical resource for professionals engaged in forensic science, toxicology, and cannabinoid research.
Core Chemical Identity and Physicochemical Properties
MMB-FUBICA is an indole-based synthetic cannabinoid structurally related to AB-FUBINACA.[1] Its core structure features an indole (B1671886) ring substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide group linked to a methyl valinate moiety.[1]
Chemical and Physical Data
All quantitative data regarding the chemical and physical properties of MMB-FUBICA are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)valinate | [1] |
| Synonyms | AMB-FUBICA | [1][2] |
| CAS Number | 1971007-90-5 | [1][2][3] |
| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1][2][3] |
| Molecular Weight | 382.4 g/mol | [1][3] |
| Appearance | Crystalline solid | [1][2] |
| Melting Point | 149.53 °C | [4] |
| UV λmax | 215, 289 nm | [1][2] |
| Storage Temperature | -20°C | [2][5] |
| Stability | ≥ 5 years (as crystalline solid) | [2][5] |
Solubility Data
The solubility of MMB-FUBICA in various common laboratory solvents is presented below.
| Solvent | Approximate Solubility | Source(s) |
| DMF | 15 mg/mL | [1][2] |
| DMSO | 2 mg/mL | [1][2] |
| Ethanol | 2 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
Pharmacological Profile
MMB-FUBICA is a potent full agonist of both human cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the periphery and on immune cells.[2] The (S)-enantiomer of the compound is known to be particularly potent.[2]
Cannabinoid Receptor Binding and Functional Activity
The following table summarizes the in vitro pharmacological data for MMB-FUBICA. A lower Ki value indicates higher binding affinity, and a lower EC₅₀ value indicates greater potency.
| Parameter | Receptor | Value | Source(s) |
| Binding Affinity (Ki) | CB1 | 58 ± 19 nM | [2] |
| CB2 | ~117.5 nM (pKi = 6.93) | [2] | |
| Functional Potency (EC₅₀) | CB1 | 15.6 ± 5.2 nM | [2] |
| CB2 | ~91.2 nM (pEC₅₀ = 7.04) | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and pharmacological characterization of MMB-FUBICA.
Synthesis of MMB-FUBICA
The synthesis of MMB-FUBICA is typically achieved through a two-step process involving N-alkylation of an indole precursor followed by an amide coupling reaction.[6]
Step 1: N-Alkylation of Indole-3-Carboxylic Acid
-
Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).[7]
-
Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.[6][7]
-
Reaction: Stir the mixture at room temperature for several hours (typically 12-18 hours), monitoring completion by Thin-Layer Chromatography (TLC).[6][7]
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.[6]
Step 2: Amide Coupling
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).[5][6] If using EDC, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is also included.[6] Stir for 15-30 minutes at room temperature.[5]
-
Amine Addition: Add L-valine methyl ester hydrochloride (1.1 eq) to the activated mixture.[5][6]
-
Reaction: Stir the reaction at room temperature overnight until TLC or LC-MS analysis indicates completion.[5][6]
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue via silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure MMB-FUBICA.[5][7]
Analytical Identification and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of MMB-FUBICA in biological matrices.[1][6] The primary target for analysis in urine is often the ester hydrolysis metabolite, which is more abundant.[8]
1. Sample Preparation (from Whole Blood)
-
Fortification: To a 0.5 mL whole blood sample, add 50 µL of a suitable deuterated internal standard.[1]
-
Extraction: Use a supported liquid extraction (SLE) cartridge. Load the sample onto the cartridge and allow it to absorb for 5-10 minutes.[1]
-
Elution: Elute the analytes with two aliquots of 2.5 mL of ethyl acetate.[1]
-
Dry-down and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1][8]
2. LC-MS/MS Parameters (Illustrative)
-
LC System: UHPLC system.[1]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1][8]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[1][8]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
Radioligand Displacement Binding Assay
This in vitro assay determines the binding affinity (Ki) of MMB-FUBICA for cannabinoid receptors by measuring its ability to displace a known radioligand.[9]
-
Materials:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled MMB-FUBICA.[9]
-
Allow the reaction to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[9]
-
Wash filters with ice-cold assay buffer.[9]
-
-
Quantification and Analysis:
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding, determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[2][9]
-
Materials:
-
Procedure:
-
Incubate the cell membranes with GDP and increasing concentrations of MMB-FUBICA.[9]
-
Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[9]
-
Incubate to allow for [³⁵S]GTPγS binding.[9]
-
Terminate the assay by rapid filtration through glass fiber filters.[9]
-
-
Quantification and Analysis:
Mechanism of Action and Signaling Pathway
As a CB1 receptor agonist, MMB-FUBICA activates intracellular signaling cascades. CB1 receptors are canonically coupled to inhibitory G-proteins (Gαi/o).[2][10]
-
Receptor Binding and G-Protein Activation: MMB-FUBICA binds to the CB1 receptor, inducing a conformational change. This promotes the dissociation of GDP from the Gαi subunit and the binding of GTP.[9]
-
Dissociation of G-Protein Subunits: The Gαi-GTP complex dissociates from the Gβγ dimer.[11]
-
Downstream Effects:
-
The activated Gαi-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, which ultimately inhibits neurotransmitter release.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
